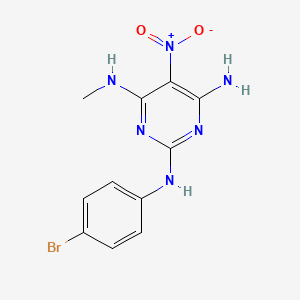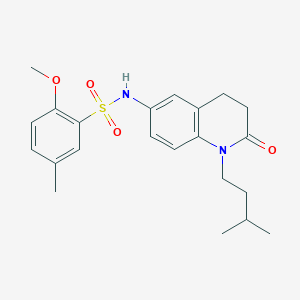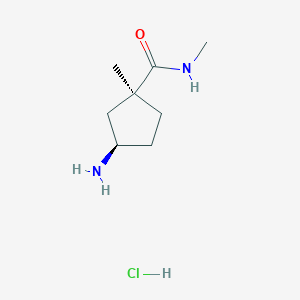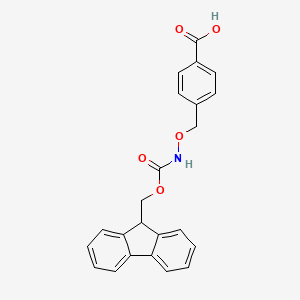![molecular formula C14H19ClN2O3 B2898626 propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate CAS No. 2093992-23-3](/img/structure/B2898626.png)
propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate is a synthetic compound used in various scientific research and industrial applications. Its complex structure includes functional groups such as ester, amide, and halogenated aromatic moiety, contributing to its diverse reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate generally involves multiple steps:
Esterification: Starting with a suitable alcohol like propan-2-ol and an activated carboxylic acid derivative to form the ester linkage.
Amidation: Formylation of the 2-chloropyridine and subsequent reaction with an amine component to form the amide bond.
Chirality Introduction: The stereochemistry (2S) is often introduced using chiral catalysts or chiral auxiliaries during the synthesis of the ester or amide components.
Industrial Production Methods: Industrial production typically scales up these processes, optimizing reaction conditions for higher yield and purity. Continuous flow reactors or batch reactors can be employed depending on the specific requirements of the synthesis steps.
化学反应分析
Types of Reactions:
Oxidation: Can undergo oxidation at the alcohol or amide nitrogen, depending on the reagent.
Reduction: The carbonyl groups in the ester and amide can be reduced to alcohol and amine, respectively.
Substitution: The halogenated aromatic ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of reagents such as PCC (Pyridinium chlorochromate) for mild oxidation conditions.
Reduction: Employing reagents like Lithium aluminium hydride (LiAlH4) or Sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines under conditions like reflux in suitable solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Diverse compounds depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of complex organic molecules for research in medicinal chemistry.
Used as a precursor in multi-step synthetic routes.
Biology and Medicine:
Potential as an intermediate in the synthesis of bioactive compounds.
Studied for its pharmacological properties in drug discovery.
Industry:
Utilized in the development of agrochemicals.
Applications in the synthesis of advanced materials.
作用机制
The compound's effects are often studied in terms of its interaction with biological macromolecules:
Molecular Targets: Often targets enzymes or receptors due to its amide and ester functionalities.
Pathways Involved: Can be involved in inhibition or activation pathways, depending on the structure of the compound it interacts with.
相似化合物的比较
N-benzyl-N-(2-chloropyridin-4-yl)acetamide: Similar in containing a chloropyridine and amide functionality but differs in the ester part.
Propan-2-yl 2-[(2-chloropyridin-4-yl)amino]-3-methylbutanoate: Similar ester but differs in the amide part.
Uniqueness:
The combination of ester, amide, and halogenated aromatic ring in a single molecule.
The stereochemical aspect (2S) provides distinct biochemical properties.
By combining this specific set of structural features, the compound achieves a balance of stability and reactivity, making it a valuable tool in research and industrial applications.
属性
IUPAC Name |
propan-2-yl (2S)-2-[(2-chloropyridine-4-carbonyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-8(2)12(14(19)20-9(3)4)17-13(18)10-5-6-16-11(15)7-10/h5-9,12H,1-4H3,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCMGHIZBKABCQ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)C)NC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898544.png)
![4-amino-1-cyclopentyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2898545.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2898547.png)

![2,6-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2898549.png)

![5-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2898551.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2898556.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2898558.png)
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B2898560.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(imidazol-1-ylmethyl)-N-methylbenzamide](/img/structure/B2898561.png)

